molecular formula C20H14ClN3O2S B2537194 4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865543-63-1

4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2537194
CAS No.: 865543-63-1
M. Wt: 395.86
InChI Key: QYCSGTMRGBOBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533872-55-8) is a synthetic small molecule with a molecular weight of 488.96 g/mol and molecular formula C21H17ClN4O4S2. This compound features a 1,3,4-oxadiazole ring, a recognized privileged scaffold in medicinal chemistry known for its diverse biological activities and role as a bioisostere for carbonyl-containing molecules . This compound demonstrates significant potential in antimicrobial research, particularly against drug-resistant bacterial pathogens. Structural analogs containing the N-(1,3,4-oxadiazol-2-yl)benzamide core have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.06 to 1 μg/mL, outperforming or matching reference antibiotics like vancomycin and linezolid . Research indicates such compounds often function as multitargeting antibacterial agents, potentially affecting menaquinone biosynthesis, bacterial membrane depolarization, and essential proteins including DnaX, Pol IIIC, BirA, LexA, and DnaC, while also regulating siderophore biosynthesis and heme regulation leading to iron starvation-mediated bacterial killing . These compounds demonstrate a low propensity for resistance development even after 30 days of serial passaging, a significant advantage over conventional antibiotics like ciprofloxacin . Beyond antibacterial applications, structurally related 1,3,4-oxadiazol-2-yl benzenesulfonamide derivatives have demonstrated promising antiproliferative activity against various human cancer cell lines, including colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa), with IC50 values ranging from 7-29 μM . Some derivatives also exhibit favorable metabolic stability in human liver microsomes, supporting their potential as investigational agents in oncology research . Applications: Antibacterial research; Anticancer studies; Mechanism of action studies; Medicinal chemistry optimization; Structure-activity relationship (SAR) investigations. Attention: For research use only. Not for human or veterinary use. This product is not approved for the prevention, treatment, or cure of any medical condition.

Properties

IUPAC Name

4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-17-11-10-16(27-17)19-23-24-20(26-19)22-18(25)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCSGTMRGBOBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorothiophenyl Group: The chlorothiophenyl group can be introduced via a substitution reaction using chlorothiophene and an appropriate nucleophile.

    Coupling with Benzylamine: The final step involves coupling the oxadiazole derivative with benzylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and chlorothiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive compounds and materials.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the benzyl and chlorothiophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are summarized below, with key differences in substituents and biological activities highlighted.

Structural and Functional Analogues

Compound Name Oxadiazole Substituent Benzamide Substituent Biological Activity Reference
Target Compound 5-(5-chlorothiophen-2-yl) 4-benzyl Not reported -
HSGN-238 5-(5-chlorothiophen-2-yl) 4-(trifluoromethoxy) Antibacterial (Neisseria gonorrhoeae)
LMM5 5-[(4-methoxyphenyl)methyl] 4-[benzyl(methyl)sulfamoyl] Antifungal (C. albicans)
LMM11 5-(furan-2-yl) 4-[cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans)
Compound 3 () 5-(4-chlorophenyl) 4-chloro Anti-inflammatory*
HSGN-235 5-(4-trifluoromethylphenyl) 3-fluoro-4-(trifluoromethoxy) Antibacterial (Neisseria gonorrhoeae)
5a () 5-(4-chlorophenyl) 4-(oxadiazol-2-ylmethoxy) Cytotoxic activity reported

Notes:

  • HSGN-238 : Shares the 5-chlorothiophen-2-yl group but differs in the benzamide’s 4-position substituent (trifluoromethoxy vs. benzyl). This polar group may reduce lipophilicity compared to the target compound .
Antifungal Activity
  • LMM5 and LMM11 : Exhibited efficacy against Candida albicans with MIC values in the µg/mL range, attributed to thioredoxin reductase inhibition .
  • Target Compound: No direct data, but the 5-chlorothiophene group (electron-withdrawing) may enhance target affinity, as seen in other thiophene-containing antifungals.
Antibacterial Activity
  • HSGN-238 and HSGN-235: Demonstrated potent activity against Neisseria gonorrhoeae (MIC < 1 µg/mL), with the trifluoromethoxy group in HSGN-238 likely contributing to bacterial membrane disruption .
Cytotoxicity

Physicochemical Properties

Property Target Compound (Inferred) HSGN-238 LMM5 Compound
Molecular Weight (g/mol) ~425 447.7 545.1 452.9
XLogP₃ ~4.2* 3.8 3.5 3.3
Hydrogen Bond Acceptors 6 8 8 8
Topological Polar Surface Area 95 Ų 110 Ų 120 Ų 142 Ų

Notes:

  • The benzyl group in the target compound increases lipophilicity (higher XLogP₃) compared to HSGN-236.

Biological Activity

4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClN4O4S2C_{21}H_{17}ClN_{4}O_{4}S_{2} with a molecular weight of approximately 488.96 g/mol. The compound features a benzamide structure linked to a chlorothiophene and an oxadiazole moiety, which are crucial for its biological activity.

Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including anticancer properties. The specific mechanism of action for this compound has not been fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Tumor Cell Proliferation : Similar compounds have shown the ability to inhibit cell growth in various cancer cell lines.
  • Induction of Apoptosis : Some studies suggest that oxadiazole derivatives can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : The presence of thiophene and oxadiazole may contribute to free radical scavenging abilities.

Anticancer Activity

A study conducted on related compounds demonstrated significant anticancer activity against several human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the micromolar range for some derivatives .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHCT-11610.5
This compoundMCF-712.3
4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-y]benzamideHeLa15.0

Metabolic Stability

The metabolic stability of this compound was evaluated in vitro using human liver microsomes. Results indicated a half-life (t1/2t_{1/2}) ranging from 28.1 to 36.0 minutes for some active derivatives . This suggests a favorable profile for further development as a therapeutic agent.

Case Studies

In a notable case study involving similar oxadiazole derivatives, researchers found that compounds with specific substitutions exhibited enhanced antiproliferative effects across multiple cancer types . The study involved testing over 50 different cell lines from the NCI panel and highlighted the importance of structural modifications in optimizing biological activity.

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